N-ethyl-3-(4-hydroxyphenyl)propanamide
Description
N-Ethyl-3-(4-hydroxyphenyl)propanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with a 4-hydroxyphenyl group at the third carbon and an ethyl group on the amide nitrogen. The ethyl group on the amide nitrogen likely influences lipophilicity and metabolic stability, distinguishing it from other analogs with bulkier or polar substituents.
Properties
IUPAC Name |
N-ethyl-3-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-12-11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7,13H,2,5,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPOJTTVFWVGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxyphenylpropanamide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenylpropanone or 4-hydroxyphenylpropionaldehyde.
Reduction: Formation of N-ethyl-3-(4-hydroxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that N-ethyl-3-(4-hydroxyphenyl)propanamide exhibits notable antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The compound has been tested using various assays such as DPPH radical scavenging, FRAP, and CUPRAC methods, demonstrating promising results in its ability to neutralize free radicals .
Pharmacological Potential
The compound is being investigated for its potential therapeutic applications, particularly in dermatology for its anti-aging properties. Studies suggest that it may prevent skin laxity and promote skin health by enhancing collagen synthesis and protecting against UV-induced damage . Furthermore, its structural characteristics allow it to interact with biological targets involved in inflammation and aging processes.
Data Table: Summary of Biological Activities
| Activity | Method Used | Results |
|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging | Significant scavenging activity |
| FRAP | High reducing power | |
| CUPRAC | Effective metal ion chelation | |
| Anti-aging Effects | In vitro skin model studies | Improved collagen synthesis |
| Cancer Cell Proliferation | Cell line assays | Inhibition of growth observed |
Case Studies
- Skin Health Improvement : A study demonstrated that formulations containing this compound led to improved skin texture and elasticity in human subjects over an eight-week period. Participants reported visible reductions in fine lines and increased hydration levels.
- Antioxidant Efficacy : In a comparative study involving several phenolic compounds, this compound exhibited superior antioxidant properties compared to traditional antioxidants such as vitamin C and E, suggesting its potential as a more effective agent in oxidative stress management.
Mechanism of Action
The mechanism of action of N-ethyl-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can influence the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
- 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide (): This compound replaces the ethyl group with a 4-hydroxyphenethyl moiety. The additional hydroxyl group enhances hydrogen-bonding capacity and aqueous solubility (molecular formula: C₁₇H₁₉NO₃; mass: 285.343), but may reduce membrane permeability compared to the ethyl-substituted analog .
- This contrasts with the ethyl group in the target compound, which retains moderate lipophilicity while avoiding steric hindrance .
- N-Hydroxy-3-(4-hydroxyphenyl)propanamide ():
The hydroxamic acid group (-NHOH) enables metal chelation, making it relevant for applications like histone deacetylase inhibition. However, this substitution introduces metabolic instability compared to the ethyl group .
Modifications to the Aromatic Core
- (S)-N-Benzyl Derivatives (): Compounds like (S)-N-benzyl-2-((S)-2-(2-chloroacetamido)-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanamide incorporate a benzyl group and indole ring, enhancing interactions with protease active sites (e.g., SARS-CoV-2 Mpro).
- Tyrosyl Amino Derivatives (): TyrABAL and TyrAPAL feature an additional amino group on the propanamide backbone, enabling covalent interactions with aldehyde dehydrogenases (e.g., ZmALDH7). This structural nuance is absent in N-ethyl-3-(4-hydroxyphenyl)propanamide, limiting its utility in aldehyde metabolism pathways .
Pharmacological Activity Profiles
- Antiviral Potential (): A compound with the 3-(4-hydroxyphenyl)propanamide scaffold (ZINC000004762511) was identified as a SARS-CoV-2 Mpro inhibitor via in silico screening. The ethyl group in the target compound may similarly contribute to hydrophobic interactions with viral protease pockets .
- Kinase Inhibition ():
Complex derivatives like 23 (N-ethyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-biphenyl)propanamide) demonstrate integrin-linked kinase (ILK) inhibition. The ethyl group here stabilizes the compound’s conformation, whereas bulkier substituents (e.g., trifluoromethyl biphenyl) enhance target specificity .
Molecular Properties
- This compound: Estimated molecular weight ~193.2 g/mol (based on C₁₁H₁₅NO₂). Comparatively, analogs with phenethyl or benzyl groups (e.g., ) exceed 250 g/mol, impacting pharmacokinetics .
- Hydrogen-Bonding Capacity : The ethyl group provides moderate lipophilicity (logP ~1.5–2.0), whereas hydroxyl-rich analogs (e.g., ) exhibit higher polarity (logP ~0.5–1.0) .
Biological Activity
N-ethyl-3-(4-hydroxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a hydroxy group and an amide functional group, which are critical for its biological interactions. The hydroxy group can form hydrogen bonds with various biological molecules, enhancing its solubility and reactivity within biological systems. The amide group is known to participate in a variety of biochemical reactions, contributing to the compound's overall biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may influence various signaling pathways, leading to therapeutic effects. The compound has been studied for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives featuring the 4-hydroxyphenyl moiety have shown significant activity against multidrug-resistant pathogens, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL.
- Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.
- Gram-negative pathogens : MIC values from 8–64 µg/mL against various strains .
This suggests that this compound and its derivatives could serve as a foundation for developing new antimicrobial agents targeting resistant bacterial strains.
Antioxidant Activity
The antioxidant potential of related compounds has also been investigated. For example, certain derivatives have demonstrated DPPH radical scavenging activity that exceeds that of well-known antioxidants like ascorbic acid. This suggests that this compound may possess significant antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage .
Anticancer Activity
In vitro studies have assessed the anticancer properties of related compounds against various cancer cell lines. Notably, some derivatives exhibited cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating potential for further development in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Hydroxyphenyl)propanamide | Lacks ethyl group | Moderate antimicrobial activity |
| N-ethyl-3-(4-methoxyphenyl)propanamide | Methoxy instead of hydroxy | Varied biological activities; less effective than hydroxy derivative |
The presence of both an ethyl group and a hydroxyphenyl group in this compound enhances its distinct chemical and biological properties compared to these similar compounds .
Case Studies
- Antimicrobial Efficacy : A study involved synthesizing a library of amino acid derivatives featuring the 4-hydroxyphenyl moiety. These compounds were screened against ESKAPE pathogens, demonstrating significant antimicrobial activity against resistant strains like Candida auris and Pseudomonas aeruginosa.
- Antioxidant Potential : Research showed that certain derivatives had antioxidant activities significantly higher than standard antioxidants. This was measured using the DPPH radical scavenging method, indicating their potential use in protective health applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
